(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Overview
Description
Synthesis Analysis
The synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide involves several key steps that highlight the compound's intricate formation process. The synthesis of similar diazabicycloheptanes has been achieved through methods such as the reaction of disodium or dipotassium salt of cis-1, 2-(arenesulfonamido)cyclopropane with ethylene bromide, indicating a pathway that might be relevant for this compound as well (Majchrzak, Lambert, & Kotelko, 1983). Moreover, new C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane were synthesized utilizing the directed metalation strategy, suggesting a method for the introduction of substituents into the bicyclic framework (Jordis, Kesselgruber, & Nerdinger, 2001).
Molecular Structure Analysis
The molecular structure of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide was characterized, revealing insights into its conformation and stability. A study elucidated the crystal structure of a related compound, showing that the diazabicycloheptane ring system can adopt complex three-dimensional networks through hydrogen bonding, which may also apply to the dihydrobromide variant (Britvin & Rumyantsev, 2017).
Scientific Research Applications
Drug Discovery and Peptide Research : The synthesis of optically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid has been found to enable its use as a branch point in peptides and as a building block in drug discovery (Ivon et al., 2015).
Asymmetric Organocatalysis : Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been shown to effectively catalyze the Biginelli reaction, which is important in producing 3,4-dihydropyrimidin-2(1H)-ones (González-Olvera et al., 2008).
Antiproliferative Activity : A specific hybrid compound involving 1S,4S-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate-nitrostyrene has demonstrated potent antiproliferative activity against cervical cancer cell lines (Laskar et al., 2018).
Chemical Research Potential : The molecule (1S,4S)-2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane shows potential applications in chemical research (Wu et al., 2011).
Antibacterial Activity : New chiral 7-(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria (Remuzon et al., 1992).
Medicinal Chemistry and Pharmaceutical Research : The synthesis of 2,5-diazabicyclo[2.2.1]heptane, widely used in these fields, has been described, providing easier access to this compound (Beinat et al., 2013).
Antineoplastic Activity : A related compound, 1,4-bis(2'-chloroethyl)-1,4-diazabicyclo[2.2.1]heptane dication, exhibits remarkable antineoplastic activity and has shown a curative response in various tumor systems (Pettit et al., 1979).
Enantioselective Catalysis : C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane can be utilized in enantioselective catalysis (Jordis et al., 2001).
Neuronal Nicotinic Receptor Ligands : Synthesized 2,5-diazabicyclo[2.2.1]heptanes show potent alpha7 NNR agonist activity, critical for various physiological functions (Li et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2BrH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5-,6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUAJCSMROZCDP-USPAICOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2C[C@H]1CN2.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925051 | |
Record name | 2-Methyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90925051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide | |
CAS RN |
125224-62-6 | |
Record name | (1S)-2-Methyl-2,5-diazobicyclo(2.2.1)heptane dihydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125224626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90925051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-2-methyl-2,5-diazobicyclo[2.2.1]heptane dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1S)-2-Methyl-2,5-diazobicyclo[2.2.1]heptane dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.